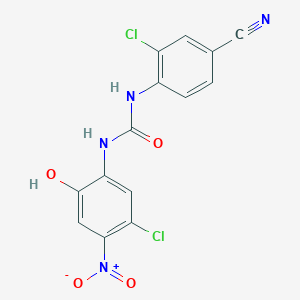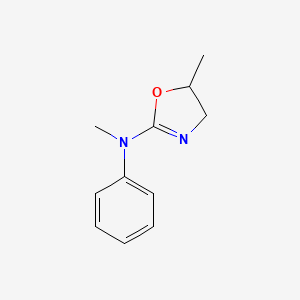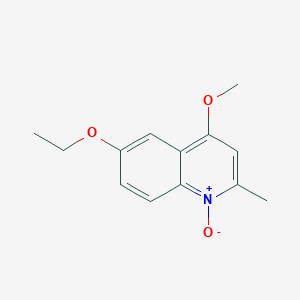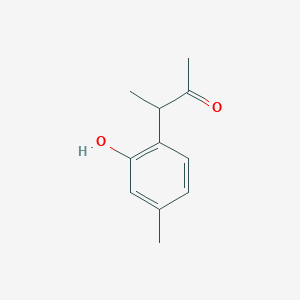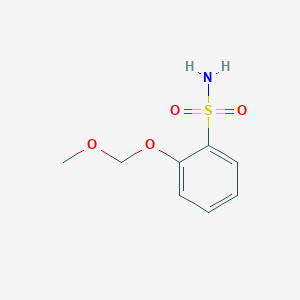
2-(Methoxymethoxy)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethoxy)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class It features a benzene ring substituted with a methoxymethoxy group at the second position and a sulfonamide group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)benzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline using a reducing agent such as tin and hydrochloric acid.
Protection: The aniline is protected by converting it to its corresponding methoxymethyl derivative using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydroxide.
Sulfonation: The protected aniline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethoxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition prevents bacterial replication and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but without the methoxymethoxy group.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a different substituent on the benzene ring.
Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections.
Uniqueness
2-(Methoxymethoxy)benzene-1-sulfonamide is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in specific applications, such as increased solubility or altered binding affinity to molecular targets.
Eigenschaften
CAS-Nummer |
82020-71-1 |
|---|---|
Molekularformel |
C8H11NO4S |
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
2-(methoxymethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-13-7-4-2-3-5-8(7)14(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
VLAKMMYSYLGOCO-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



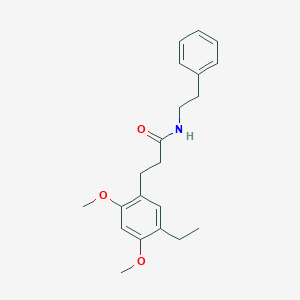
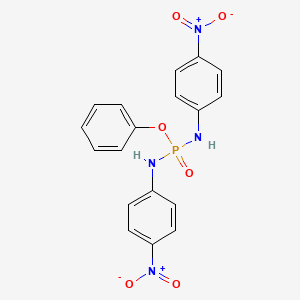
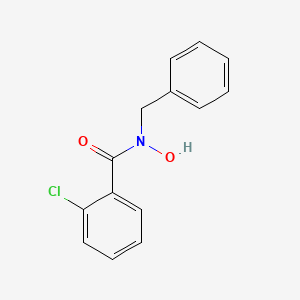

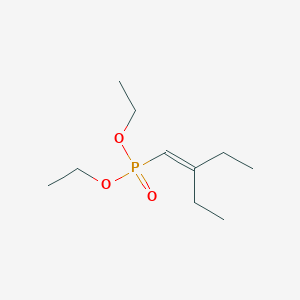

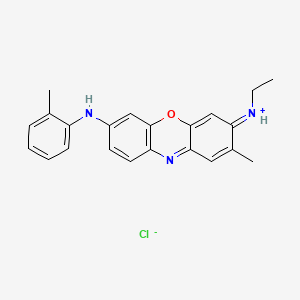
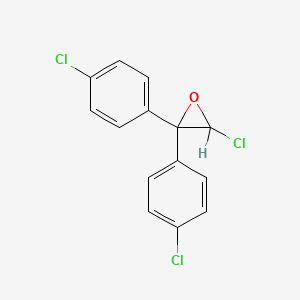
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
